N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 87783-73-1
VCID: VC17303635
InChI: InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13)
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

CAS No.: 87783-73-1

Cat. No.: VC17303635

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide - 87783-73-1

Specification

CAS No. 87783-73-1
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
Standard InChI InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13)
Standard InChI Key SPSUJNYURLYCJY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(O1)NC(=O)C)CC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide consists of a five-membered oxazole ring substituted at the 2-position with a methyl group and at the 4-position with a 2-methylpropyl (isobutyl) chain. The acetamide functional group is attached to the 5-position of the heterocycle. The oxazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the isobutyl and acetamide substituents modulate solubility and steric effects.

Molecular Characteristics

The compound’s IUPAC name, NN-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide, reflects its substitution pattern. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight196.25 g/mol
Exact Mass196.121 Da
Topological Polar Surface Area58.6 Ų
LogP (Partition Coefficient)2.79

The relatively high LogP value suggests moderate lipophilicity, which may influence membrane permeability and biodistribution .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves the condensation of 4-isobutyl-2-methyloxazole with acetamide derivatives. Lipshutz et al. (1983) described an early method using palladium-catalyzed cross-coupling reactions to functionalize oxazole precursors . Key steps include:

  • Oxazole Ring Formation: Cyclization of α-acylamino ketones under dehydrating conditions.

  • Substituent Introduction: Alkylation at the 4-position using isobutyl halides.

  • Acetamide Coupling: Nucleophilic acyl substitution at the 5-position with acetyl chloride or acetic anhydride.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR: Signals at δ 2.15 ppm (methyl groups), δ 1.85–2.05 ppm (isobutyl protons), and δ 6.45 ppm (oxazole proton).

  • 13C^{13}\text{C} NMR: Peaks corresponding to the carbonyl carbon (~170 ppm) and oxazole ring carbons (100–150 ppm) .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. The isobutyl group may enhance penetration through bacterial membranes, and the acetamide moiety could interfere with cell wall synthesis pathways.

Applications in Medicinal Chemistry

Scaffold for Drug Design

The oxazole core serves as a privileged structure in drug discovery due to its:

  • Metabolic Stability: Resistance to oxidative degradation compared to furan or pyrrole.

  • Diverse Substitution Patterns: Facile modification at the 2-, 4-, and 5-positions to optimize pharmacokinetics.

Case Study: HDAC Inhibitors

Replacing the acetamide group with a hydroxamate moiety converts the compound into a potent HDAC inhibitor (e.g., Vorinostat analogs). Such modifications demonstrate the scaffold’s adaptability for targeting epigenetic regulators.

Comparative Analysis with Related Oxazole Derivatives

CompoundMolecular WeightKey SubstituentsBioactivity
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide196.25Methyl, Isobutyl, AcetamideHDAC inhibition (indirect evidence)
2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide265.15DichloroacetamideProven HDAC inhibition
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid128.11Carboxylic acidAntibacterial

The dichloro derivative’s higher molecular weight and electronegative groups enhance HDAC binding affinity compared to the parent compound.

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to improve potency and selectivity.

  • Pharmacokinetic Optimization: Enhancing aqueous solubility through prodrug strategies or hydrophilic substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator